Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate
CAS No.: 828927-33-9
Cat. No.: VC19021253
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 828927-33-9 |
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Molecular Formula | C7H7NO2 |
Molecular Weight | 137.14 g/mol |
IUPAC Name | prop-2-ynyl N-prop-2-ynylcarbamate |
Standard InChI | InChI=1S/C7H7NO2/c1-3-5-8-7(9)10-6-4-2/h1-2H,5-6H2,(H,8,9) |
Standard InChI Key | CIKRLXFOMPPWKB-UHFFFAOYSA-N |
Canonical SMILES | C#CCNC(=O)OCC#C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is prop-2-ynyl N-prop-2-ynylcarbamate, reflecting its symmetrical structure where two propargyl groups are linked via a carbamate bridge. Its molecular formula comprises seven carbon atoms, seven hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight, calculated as 137.14 g/mol, aligns with experimental data from mass spectrometry.
Structural Characterization
The compound’s structure features:
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Two terminal alkyne groups () at both ends, enabling participation in click chemistry reactions.
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A central carbamate group (), which confers stability and influences intermolecular interactions.
The canonical SMILES representation and InChIKey provide unambiguous identifiers for database searches.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 137.14 g/mol | |
CAS Number | 828927-33-9 | |
SMILES |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves a two-step process:
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Formation of Propargylamine Intermediate: Propargylamine reacts with phosgene or its equivalents to generate an isocyanate intermediate.
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Carbamate Bond Formation: The isocyanate intermediate undergoes nucleophilic attack by a second propargyl alcohol molecule, yielding the target compound.
This method mirrors strategies used for structurally related carbamates, such as tert-butyl N-(prop-2-yn-1-yl)carbamate (CAS 92136-39-5), where Boc protection is employed to stabilize reactive intermediates .
Industrial Production Challenges
Scaling up synthesis requires optimizing:
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Temperature Control: Excessive heat may induce polymerization of alkyne groups.
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Purity Standards: Residual solvents like THF or DMF must be minimized to meet pharmaceutical-grade specifications.
Applications in Organic Synthesis
Click Chemistry Substrate
The compound’s terminal alkynes participate in Huisgen 1,3-dipolar cycloaddition with azides, forming 1,2,3-triazoles. This reaction, catalyzed by copper(I), has been utilized to synthesize triazole derivatives with demonstrated anti-inflammatory activity . For example, phenylazide derivatives of propargyl carbamates exhibit IC values below 10 μM in COX-2 inhibition assays .
Polymer Chemistry
The alkyne groups enable chain-growth polymerization via metal-catalyzed alkyne coupling, producing polycarbamates with tunable thermal stability. Such polymers are explored as coatings and biomedical materials.
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparison
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